Home > Products > Screening Compounds P50154 > 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide - 332358-30-2

2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-2524949
CAS Number: 332358-30-2
Molecular Formula: C16H11F3N4O2S
Molecular Weight: 380.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}Acetamide []

    Compound Description: This compound is a novel molecule synthesized from the fusion of indole acetic acid with 1,3,4-oxadiazole. It is pharmacologically active but lacks a well-established analytical method. []

    Relevance: This compound shares the core 1,3,4-oxadiazole-2-yl]sulfanyl}acetamide structure with 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide. Both compounds exhibit pharmacological activity, indicating potential for therapeutic development. The difference lies in the substituent at the 5-position of the oxadiazole ring. While the target compound has a pyridin-3-yl group, this related compound features a (1H-indol-3-ylmethyl) group. []

2. 2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole []

    Compound Description: This compound belongs to a series synthesized by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with substituted 2-[(2-haloethyl)sulfanyl]-1,3-benzoxazoles. These compounds displayed a broad spectrum of antimicrobial, antioxidant, and antitubercular activities. []

    Relevance: Both this compound and 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide belong to the 1,3,4-oxadiazole class. They differ in the substituent at the 2-position of the oxadiazole ring. This related compound features a sulfide linkage to a benzoxazole moiety, whereas the target compound has a sulfanyl acetamide group. The presence of a pyridine ring, albeit at different positions (pyridin-4-yl vs. pyridin-3-yl), further highlights their structural similarities. []

3. N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines []

    Compound Description: This series of compounds was investigated for their antimicrobial and antioxidant potential. Notably, compound 5f within this series exhibited promising activity against E. coli, S. aureus, and K. pneumoniae, while compound 3a showcased noteworthy radical scavenging activity. []

4. 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides []

    Compound Description: This is a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides synthesized and evaluated for their antimicrobial and hemolytic activity. Notably, compound 6h demonstrated potent activity against a panel of microbes. []

    Relevance: This series shares the 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamide core with 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide. The key difference is the substitution on the acetamide nitrogen. While the related series features various N-alkyl/aryl substituents, the target compound specifically has a 3-(trifluoromethyl)phenyl group. These structural variations likely contribute to their specific antimicrobial profiles and hemolytic properties. []

5. N-(5Bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide []

    Compound Description: This compound is a novel naphtho-furan derivative. It was synthesized alongside several other related naphtho-furan compounds and screened for antimicrobial activity, showing promising antibacterial and antifungal properties. []

6. 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides []

    Compound Description: This series of bi-heterocyclic compounds, designed as potential therapeutic agents, incorporates both 1,3-thiazole and 1,3,4-oxadiazole moieties. These compounds were synthesized and evaluated for their enzyme inhibitory activity against cholinesterases and α-glucosidase and for their cytotoxic behavior using the brine shrimp assay. []

    Relevance: This series exhibits structural similarity to 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, sharing the [1,3,4-oxadiazol-2-yl]sulfanyl}-N-acetamide core. The primary difference lies in the substituent on the acetamide nitrogen and the 5-position of the oxadiazole ring. The related series features a 1,3-thiazol-2-yl group on the acetamide nitrogen and various substituted phenyl groups at the 5-position of the oxadiazole ring. In contrast, the target compound has a 3-(trifluoromethyl)phenyl group on the acetamide nitrogen and a pyridin-3-yl group at the 5-position of the oxadiazole ring. Despite these differences, their shared core structure and focus on enzyme inhibition suggests a common direction in drug development. []

7. 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides []

    Compound Description: This series of novel bi-heterocycles, incorporating 1,3-thiazole and 1,3,4-oxadiazole moieties, was designed to target Alzheimer's disease and diabetes. The synthesized compounds were screened for their enzyme inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase, as well as their toxicity using the brine shrimp lethality bioassay. []

    Relevance: These compounds bear a strong structural resemblance to 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, sharing the central [1,3,4-oxadiazol-2-yl]sulfanyl}-N-acetamide scaffold. The key distinction lies in the substituents on the acetamide nitrogen and the 5-position of the oxadiazole ring. The related series features a 4-methyl-1,3-thiazol-2-yl group on the acetamide nitrogen and diverse aralkyl/aryl groups at the 5-position of the oxadiazole ring. In contrast, 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide incorporates a 3-(trifluoromethyl)phenyl group on the acetamide nitrogen and a pyridin-3-yl group at the 5-position of the oxadiazole ring. The common structural features and their exploration as enzyme inhibitors suggest potential for further research into their therapeutic applications. []

8. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

    Compound Description: This novel series of bi-heterocyclic propanamides was synthesized and assessed for their urease inhibitory potential and cytotoxic behavior. The compounds demonstrated promising urease inhibitory activity and low cytotoxicity. []

    Relevance: These compounds are structurally related to 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide because they both feature a 1,3,4-oxadiazole ring substituted at the 2-position with a sulfur atom linked to a carbon chain. The difference lies in the length of the carbon chain and the substituents attached to it. In the related compounds, the sulfur atom is linked to a propanamide group, while in the target compound, it is linked to an acetamide group. This structural variation likely influences their pharmacological properties and target specificity. []

9. 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide []

    Compound Description: This compound serves as a key intermediate in the synthesis of a series of N-substituted derivatives evaluated for their antimicrobial and hemolytic activity. The derivatives exhibited promising antimicrobial activity with variable hemolytic profiles. []

    Relevance: This compound shares the 1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide core structure with 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide. The primary structural difference lies in the substituent at the 5-position of the oxadiazole ring. While 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has a pyridin-3-yl group, this related compound features a 4-chlorophenyl group. This structural variation likely contributes to the different pharmacological properties and biological activities observed. []

Overview

The compound 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the oxadiazole class of compounds, which are known for their diverse biological activities. This specific compound features a pyridine moiety and a trifluoromethyl group, which may enhance its pharmacological properties. The structural framework of this compound suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Source

This compound is referenced in various chemical databases and research articles that discuss its synthesis, properties, and biological activities. Notably, it is associated with studies on antibacterial and antifungal activities due to its oxadiazole-thioacetamide core structure, which is pivotal for biological interactions.

Classification

The compound can be classified as:

  • Chemical Class: Oxadiazole derivatives
  • Functional Groups: Thioamide, trifluoromethyl, pyridine
  • Potential Applications: Antimicrobial and anticancer research
Synthesis Analysis

Methods

The synthesis of 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves several key steps:

  1. Formation of the Oxadiazole Ring: The synthesis begins with the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the 1,3,4-oxadiazole core.
  2. Thioether Formation: The introduction of the sulfanyl group is achieved by reacting the oxadiazole with a suitable thiol or thioacid.
  3. Acetamide Formation: Finally, acetamide functionality is introduced through acylation of the nitrogen atom with an acetic acid derivative.

Technical Details

The synthesis may require specific conditions such as controlled temperature and pH to ensure high yields and purity. Reagents must be carefully chosen to avoid unwanted side reactions that could lead to by-products.

Molecular Structure Analysis

Structure

The molecular structure of 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can be represented as follows:

  • Molecular Formula: C13_{13}H10_{10}F3_{3}N3_{3}O2_{2}S
  • Molecular Weight: Approximately 351.73 g/mol

Data

The compound features:

  • A pyridine ring at position 5 of the oxadiazole.
  • A trifluoromethyl group at the phenyl ring attached to the acetamide.

This structural configuration contributes to its potential reactivity and biological activity.

Chemical Reactions Analysis

Reactions

The compound may participate in several chemical reactions:

  1. Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack due to its electron-withdrawing nature.
  2. Reduction Reactions: The oxadiazole ring can be reduced under certain conditions to yield derivatives with altered biological properties.
  3. Cross-Coupling Reactions: It can also engage in cross-coupling reactions to form more complex structures useful in drug discovery.

Technical Details

These reactions often require specific catalysts and conditions (e.g., temperature, solvent) to achieve optimal yields.

Mechanism of Action

Process

The mechanism of action for 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide likely involves interaction with biological targets such as enzymes or receptors:

  1. Binding Affinity: The compound may exhibit high binding affinity for specific proteins due to its structural features.
  2. Inhibition Mechanism: It may act as an inhibitor by blocking substrate access to active sites on enzymes involved in microbial growth or cancer cell proliferation.

Data

Research indicates that compounds within this class can exhibit significant antibacterial and anticancer activities through these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity with electrophiles due to the presence of sulfur and nitrogen functionalities.

Relevant data from studies indicate that modifications to substituents can significantly influence these properties.

Applications

Scientific Uses

The primary applications of 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide lie in:

  1. Antimicrobial Research: Investigated for its ability to inhibit bacterial growth.
  2. Anticancer Studies: Evaluated for potential use in cancer therapies based on its mechanism of action against cancer cells.
  3. Pharmaceutical Development: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.

Properties

CAS Number

332358-30-2

Product Name

2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C16H11F3N4O2S

Molecular Weight

380.35

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)11-4-1-5-12(7-11)21-13(24)9-26-15-23-22-14(25-15)10-3-2-6-20-8-10/h1-8H,9H2,(H,21,24)

InChI Key

CWRAFICEEBVYFF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.